molecular formula C18H25ClFN3O2S B2972767 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride CAS No. 1216806-46-0

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride

Cat. No. B2972767
CAS RN: 1216806-46-0
M. Wt: 401.93
InChI Key: JMBQDVJIDKIKFL-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "FBT" and has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in many different fields.

Scientific Research Applications

Antimicrobial Activity

  • The synthesis of linezolid-like molecules, including derivatives similar to the mentioned compound, has shown good antitubercular activities. These compounds, through structural modifications, exhibit significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
  • Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate in the synthesis of antibiotic drugs like linezolid, have been synthesized and showed potent antimicrobial activity. This research indicates the potential of structurally related compounds in treating bacterial and fungal infections (Janakiramudu et al., 2017).

Antitumor Activity

  • Novel fluoro-substituted benzo[b]pyran derivatives have been synthesized and tested for their anticancer activity, particularly against lung cancer. These compounds show anticancer activity at low concentrations, indicating their potential for developing new cancer therapeutics (Hammam et al., 2005).
  • Fluorescence studies on benzothienopyran-1-ones, which share structural similarities, have explored their potential as antitumoral agents. These studies indicate that modifications to the fluoroquinolone structure can impact their activity in biological systems, suggesting a pathway for designing targeted cancer therapies (Castanheira et al., 2011).

Synthesis and Characterization

  • The synthesis and characterization of novel compounds, including those with fluoro and morpholino groups, have been extensively studied. These studies provide a foundation for understanding the chemical properties and potential biological activities of these compounds, aiding in the development of new drugs and therapeutic agents (Banu et al., 2013).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S.ClH/c1-2-4-17(23)22(8-3-7-21-9-11-24-12-10-21)18-20-15-6-5-14(19)13-16(15)25-18;/h5-6,13H,2-4,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBQDVJIDKIKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride

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